N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl ethyl moiety. This compound’s design suggests applications in central nervous system (CNS) targeting, given the prevalence of piperazine derivatives in psychoactive and receptor-specific drugs .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-15(2)20(25)22-14-18(19-4-3-13-26-19)24-11-9-23(10-12-24)17-7-5-16(21)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCGQPLFCVDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Derivatives with Aryl Substituents
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide ()
- Structure : Features a furoyl group directly attached to the piperazine ring and a chlorophenyl substituent.
- The chlorine atom on the phenyl ring introduces a stronger electron-withdrawing effect compared to fluorine, which could alter receptor binding kinetics .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester ()
- Structure : Contains a 4-chlorophenylpiperazine and an ethyl ester group.
- Comparison : The chlorine substituent increases lipophilicity but may reduce metabolic stability compared to fluorine. The ester group in this compound contrasts with the amide in the target, suggesting differences in hydrolysis susceptibility and bioavailability .
PROTACs with Piperazine Linkers ()
- Example: N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-hydroxyethoxy)ethoxy)phenoxy)-2-methylpropanamide.
- Comparison : These compounds use piperazine as a linker for protein degradation. The target compound’s lack of polyethylene glycol (PEG) chains and iodine substituents may limit its utility in proteolysis-targeting chimeras (PROTACs) but enhance CNS penetration .
Propanamide-Based Analogs
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a, )
- Structure : Benzyl group with methylenedioxy and dichlorophenyl substituents.
- The target compound’s fluorophenyl group offers a balance of electronegativity and reduced steric hindrance .
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b, )
Furan-Containing Analogs
7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (7b, )
- Structure: Combines furan-ethyl-piperazine with a quinolone core.
- Comparison: The quinolone moiety in 7b suggests antibacterial activity, whereas the target compound’s propanamide design may favor CNS targets. The furan group in both compounds could enhance π-π stacking interactions .
Pharmacological and Physicochemical Data Comparison
Table 1. Key Properties of Target Compound and Analogs
Table 2. Receptor Binding and Selectivity Insights
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